1-Bromo-3-ethylbenzene-d5

LC-MS GC-MS Quantitative Bioanalysis

1-Bromo-3-ethylbenzene-d5 is an essential stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS methods targeting 1-Bromo-3-ethylbenzene. The +5 Da mass shift ensures analyte and internal standard are monitored on distinct SRM transitions, correcting for matrix effects, extraction variability, and instrument drift—substitution with the unlabeled analog (CAS 2725-82-8) introduces co-eluting isobaric interference and precludes accurate quantitation. As a mechanistic probe in Pd-catalyzed cross-coupling reactions, the silent ethyl region in ¹H NMR allows unobstructed monitoring of aromatic proton changes while the preserved LogP (3.4) ensures representative reaction behavior. Supplied at ≥98 atom% D isotopic purity, it is also a strategic building block for custom synthesis of deuterated drug candidates for ADME studies.

Molecular Formula C8H9Br
Molecular Weight 190.09 g/mol
Cat. No. B12402115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-ethylbenzene-d5
Molecular FormulaC8H9Br
Molecular Weight190.09 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)Br
InChIInChI=1S/C8H9Br/c1-2-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3/i1D3,2D2
InChIKeyZRFJYAZQMFCUIX-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3-ethylbenzene-d5 (CAS 1185314-09-3): Procurement Guide for Deuterated Aryl Halide Standards


1-Bromo-3-ethylbenzene-d5 (CAS 1185314-09-3) is a stable isotope-labeled aryl halide with the molecular formula C₈H₄BrD₅, featuring a fully deuterated ethyl side chain on a bromobenzene scaffold . With a molecular weight of 190.09 g/mol and an XLogP3 of 3.4, this compound is primarily utilized as an internal standard for quantitative mass spectrometry and as a mechanistic probe in NMR spectroscopy [1].

Why 1-Bromo-3-ethylbenzene-d5 Cannot Be Substituted with Non-Deuterated Analogs in Quantitative Workflows


In quantitative analytical workflows requiring an internal standard, substitution of 1-Bromo-3-ethylbenzene-d5 with its non-deuterated counterpart (1-Bromo-3-ethylbenzene, CAS 2725-82-8) introduces co-eluting isobaric interference, precluding accurate quantitation via LC-MS or GC-MS . Furthermore, the kinetic isotope effect (KIE) inherent in C–D versus C–H bond cleavage renders the deuterated compound mechanistically distinct in metabolic or synthetic transformation studies; using the unlabeled compound would not accurately model reaction kinetics or metabolic fate [1].

Quantitative Differentiation: Head-to-Head Performance of 1-Bromo-3-ethylbenzene-d5


Mass Spectrometry Internal Standard: Isotopic Purity and Molecular Weight Separation from Unlabeled Analyte

When employed as an internal standard in GC-MS or LC-MS workflows, 1-Bromo-3-ethylbenzene-d5 provides a baseline-resolved mass shift of +5.03 Da (monoisotopic mass) relative to the non-deuterated analyte 1-Bromo-3-ethylbenzene . This mass separation eliminates cross-talk between the analyte and internal standard channels, enabling precise quantitation without the need for extensive chromatographic resolution .

LC-MS GC-MS Quantitative Bioanalysis Stable Isotope Dilution

NMR Spectral Simplification: Elimination of Ethyl Proton Signals for Aromatic Region Clarity

In ¹H NMR spectroscopy, the deuterated ethyl group (CD₃CD₂–) in 1-Bromo-3-ethylbenzene-d5 eliminates the complex multiplet signals typically observed between δ 1.2–1.3 ppm (CH₃) and δ 2.6–2.7 ppm (CH₂) in the unlabeled analog [1]. This spectral simplification reduces signal overlap in the aromatic region (δ 7.0–7.5 ppm), thereby improving the signal-to-noise ratio and facilitating unambiguous integration of aromatic proton resonances .

NMR Spectroscopy Structural Elucidation Reaction Monitoring

Isotopic Purity Specification: Guaranteed 98% Atom% D for Consistent Quantitative Performance

Commercial specifications for 1-Bromo-3-ethylbenzene-d5 consistently report isotopic purity of ≥98 atom% D . This high enrichment level ensures that the residual unlabeled fraction (≤2%) contributes negligibly to analytical error in stable isotope dilution assays. In contrast, non-deuterated bromoethylbenzene isomers (e.g., 1-Bromo-2-ethylbenzene, 1-Bromo-4-ethylbenzene) offer no isotopic enrichment and cannot function as internal standards for this specific analyte .

Quality Control Analytical Method Validation Stable Isotope Labeling

LogP and Physicochemical Consistency: Preserved Hydrophobicity for Method Transfer

The calculated LogP (XLogP3) for 1-Bromo-3-ethylbenzene-d5 is 3.4 [1], which is essentially identical to that of the non-deuterated parent compound (estimated LogP ~3.4 for 1-Bromo-3-ethylbenzene). This conservation of lipophilicity ensures that the deuterated internal standard exhibits near-identical chromatographic retention behavior and extraction recovery as the analyte, a fundamental assumption of stable isotope dilution assays .

Method Development Chromatography Sample Preparation

Optimal Use Cases for 1-Bromo-3-ethylbenzene-d5 Procurement in Analytical and Synthetic Workflows


LC-MS/MS Quantitation of 1-Bromo-3-ethylbenzene in Environmental or Biological Matrices

In quantitative LC-MS/MS methods targeting 1-Bromo-3-ethylbenzene, the procurement of 1-Bromo-3-ethylbenzene-d5 is essential as a stable isotope-labeled internal standard (SIL-IS). The +5 Da mass difference ensures that the analyte and internal standard are monitored on distinct SRM transitions, enabling accurate correction for matrix effects, extraction variability, and instrument drift . This application is validated by the compound's established use as a tracer and internal standard for NMR, GC-MS, or LC-MS .

Mechanistic and Kinetic Studies of Aryl Halide Cross-Coupling Reactions via NMR

For researchers investigating palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) involving ethyl-substituted aryl bromides, 1-Bromo-3-ethylbenzene-d5 serves as a superior mechanistic probe. The absence of ethyl proton signals in ¹H NMR spectra allows for unobstructed monitoring of aromatic proton changes during reaction progression, while the preserved LogP (3.4) ensures reaction behavior is representative of the non-deuterated substrate . This use case leverages the NMR spectral simplification documented in Section 3, Evidence Item 2 [1].

Synthesis of Deuterated Drug Metabolites or Internal Standards for Pharmacokinetic Studies

As a deuterated aryl halide building block, 1-Bromo-3-ethylbenzene-d5 is a strategic starting material for the custom synthesis of deuterated analogs of drug candidates containing the 3-ethylphenyl pharmacophore. The high isotopic purity (≥98 atom% D) ensures that downstream products maintain sufficient deuterium enrichment for use as internal standards in ADME studies . Furthermore, the potential of deuteration to alter pharmacokinetic and metabolic profiles—a concern in drug development—can be directly evaluated when this compound is used to construct labeled drug molecules .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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